4,5-dinitro-1H-imidazole
Overview
Description
4,5-Dinitro-1H-imidazole is a chemical compound that has been synthesized and characterized in various studies. It is a derivative of imidazole, which is a five-membered ring compound containing two nitrogen atoms at non-adjacent positions. The compound has been of interest due to its potential applications in various fields, including pyrotechnics and as a precursor for other chemical reactions.
Synthesis Analysis
The synthesis of 4,5-dinitro-1H-imidazole and its derivatives has been explored in several studies. One approach involves the nitration of commercially available 4-nitro-imidazole to produce 4,5-dinitroimidazole . Another method includes the optimized one-step synthesis from N-methylimidazole, yielding a highly pure 1-methyl-4,5-dinitro-1H-imidazole with good thermal stability . Additionally, the synthesis of 1-methyl-4,5-dinitroimidazole has been achieved using methyl sulfate and 4,5-dinitroimidazole obtained from nitration, with the reaction parameters optimized for maximum yield .
Molecular Structure Analysis
The molecular structure of 4,5-dinitro-1H-imidazole and its derivatives has been characterized using various analytical techniques. For instance, the structure of 1-methyl-4,5-dinitroimidazole was confirmed by IR, elemental analysis, mass spectrometry, and 1H NMR . In another study, metal salts of 4,5-dinitro-1,3-imidazole were characterized using single-crystal X-ray diffraction, NMR, IR/Raman spectroscopy, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
Several chemical reactions involving 4,5-dinitro-1H-imidazole have been reported. For example, the reaction of 4,5-dinitroimidazole with ethylenediamine resulted in the substitution of the nitro group at position 5, forming 5-(2-aminoethylamino)-4-nitro-1H-imidazole . Additionally, reactions of 2-(dinitromethylene)-4,5-imidazolidinedione with various reagents have been studied, leading to the formation of different compounds and providing insights into the mechanisms of synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5-dinitro-1H-imidazole derivatives have been investigated. The optimized synthesis of 1-methyl-4,5-dinitro-1H-imidazole revealed that the compound has a melting point of 77°C and good thermal stability, with decomposition starting at about 250°C . The metal salts of 4,5-dinitro-1,3-imidazole have been evaluated for their potential use as flame colorants in pyrotechnical compositions, with detailed measurements of their color properties and insensitivity to friction and impact .
Scientific Research Applications
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Medicine and Pharmacology
- Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
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Synthetic Chemistry and Industry
- Imidazole derivatives are used in synthetic chemistry and industry . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
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Molecular Dynamics Simulation
- 1-Methyl-4,5-dinitroimidazole (MDNI) mixtures with different mass ratios were investigated by a combination of theory and experiment . The melting points were predicted using the relationships of specific volume versus temperature, non-bond energy versus temperature, and diffusion coefficient versus temperature, and compared with the experimental values . The interactions between MDNI were analyzed by binding energy and RDF, and the results showed that, as the temperature increased, the intermolecular interactions weakened, the binding energy decreased, and the stability of the system decreased .
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Melt-Cast Explosives
- MDNI has been found to have excellent detonation performance, low melting point, and low sensitivity . Therefore, it can be used to replace TNT as a melt-cast explosive . The MDNI/1-methyl-3,4,5-trinitropyrazole (MTNP) mixtures with different mass ratios were investigated by a combination of theory and experiment . The comprehensive results show that mixture 4 (MDNI/MTNP = 60/40) has a low melting point value and good compatibility, and the detonation velocity and density are improved compared with TNT and MDNI, which is expected to be further applied in melt-cast explosives .
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Synthesis of Energetic Compounds
- Imidazole rings are commonly used to synthesize energetic compounds with high energy density . MDNI, as one of the most attractive compounds, has a wide range of applications . It not only plays an important role in propellants , but also has excellent detonation performance, low melting point, and low sensitivity .
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Thermal Stability Analysis
- The thermal decomposition characteristics of the synthesized compound were studied by differential scanning calorimetry (DSC) and the ratio of nitrating mixture to N-methylimidazole was optimized . The endothermic peak due to melting was obvious on the DSC curve at 75°C, decomposition started at about 250°C, and the main exothermic decomposition peak was at 278.5°C, which indicated that this compound has good thermal stability .
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Chemotherapeutic Agents
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Production of Di- and Tri-substituted Imidazolones
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Explosives
Future Directions
properties
IUPAC Name |
4,5-dinitro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)2-3(7(10)11)5-1-4-2/h1H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRNCEKMSVYFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172717 | |
Record name | 4,5-Dinitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dinitro-1H-imidazole | |
CAS RN |
19183-14-3 | |
Record name | 4,5-Dinitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dinitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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